C20H21FN6O4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H21FN6O4 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
2-(4-carbamoylpiperidin-1-yl)-N-(3-fluorophenyl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H21FN6O4/c21-11-2-1-3-12(8-11)23-18(30)13-9-14(28)24-17-15(13)19(31)26-20(25-17)27-6-4-10(5-7-27)16(22)29/h1-3,8,10,13H,4-7,9H2,(H2,22,29)(H,23,30)(H2,24,25,26,28,31) |
InChI Key |
VQVCFZQEKBOIQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC(=CC=C4)F)C(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of C20h21fn6o4 and Analogous Structures
Strategies for the De Novo Construction of the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine bicycle is a well-established pharmacophore, often considered a purine (B94841) isostere, which has spurred the development of diverse synthetic routes. The construction of this core is typically achieved by building upon a pre-formed pyrazole (B372694) or pyrimidine (B1678525) ring.
A foundational strategy for constructing the pyrazolo[3,4-d]pyrimidine core begins with the synthesis of a functionalized pyrazole ring, which is then elaborated to form the fused pyrimidine ring. The initial pyrazole synthesis often involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.
For instance, a common route involves reacting a substituted hydrazine with a molecule containing a β-keto-nitrile functionality. This is exemplified by the synthesis of 5-amino-pyrazole-4-carbonitrile derivatives, which are versatile intermediates. These intermediates possess the necessary functional groups—an amino group and an adjacent nitrile—that can be cyclized to form the pyrimidine ring. Treatment of an N-substituted 5-amino-4-cyanopyrazole with reagents like triethyl orthoformate generates an ethoxymethyleneamino intermediate. Subsequent reaction of this intermediate with hydrazine hydrate (B1144303) leads to the formation of the 4-amino-pyrazolo[3,4-d]pyrimidine core.
Another pathway involves the one-pot reaction of a suitably substituted aminopyrimidine derivative with hydrazine hydrate, leading directly to the pyrazolo[3,4-d]pyrimidine system. The choice of precursors and reaction conditions allows for the introduction of various substituents onto the heterocyclic framework.
The Dimroth rearrangement is a significant transformation in heterocyclic chemistry, involving the isomerization of certain nitrogen-containing heterocycles. This rearrangement is particularly relevant in the synthesis of fused pyrimidine systems, where it can lead to the formation of a thermodynamically more stable isomer.
In the context of pyrazolo[3,4-d]pyrimidine synthesis, a Dimroth rearrangement can occur when the initial cyclization leads to a kinetically favored but thermodynamically less stable isomer. For example, the reaction of an ethyl imidate derived from an N-aryl-5-amino-4-cyanopyrazole with hydrazine can initially form an exocyclic imine, which then rearranges to the more stable endocyclic amine structure of the pyrazolo[3,4-d]pyrimidine ring system. The mechanism typically involves a ring-opening of the pyrimidine ring, followed by rotation and ring-closure to yield the rearranged product. This process can be catalyzed by acid, base, or heat. The propensity for the rearrangement is influenced by the electronic nature of the substituents on the ring system.
Methodologies for Introducing the Fluorophenyl Substituent
The incorporation of a fluorophenyl group is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. This can be achieved either by starting the synthesis with a fluorophenyl-containing building block or by introducing the group onto the pre-formed heterocyclic core.
A prevalent method for introducing an aryl group onto a nitrogen heterocycle is through N-arylation reactions. For pyrazole-containing scaffolds, direct N-arylation provides an effective route. This can be accomplished using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which utilizes palladium catalysts, or copper-catalyzed Ullmann-type reactions.
These reactions typically couple the N-H of the pyrazole ring with an aryl halide (e.g., 1-bromo-4-fluorobenzene (B142099) or 1-iodo-4-fluorobenzene). Alternatively, arylboronic acids can be used in Suzuki-Miyaura type N-arylations. Another approach involves nucleophilic aromatic substitution (SNAr) using a highly activated fluoroaromatic compound, such as 1,4-difluorobenzene (B165170) or 4-fluoronitrobenzene, where the pyrazole anion acts as the nucleophile.
| Catalyst/Reagent | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|
| CuI / Diamine Ligand | K3PO4 or K2CO3 | Dioxane or Toluene | 110 °C | |
| Pd(OAc)2 / Ligand | NaOtBu or Cs2CO3 | Toluene or DMF | 80-110 °C | |
| None (SNAr) | KOtBu | DMSO | 70 °C |
A significant challenge in the N-arylation of unsymmetrical pyrazolo[3,4-d]pyrimidines is controlling regioselectivity. The pyrazole ring contains two nitrogen atoms (N1 and N2) that can potentially be substituted. The outcome of the alkylation or arylation reaction is influenced by several factors, including the steric hindrance around the nitrogen atoms, the electronic properties of the substituents on the ring, the nature of the electrophile, and the reaction conditions (e.g., base, solvent, temperature).
In general, alkylation under basic conditions often leads to a mixture of N1 and N2 isomers. However, specific conditions can favor one isomer over the other. For instance, Mitsunobu conditions have been shown to provide efficient and highly regioselective N-1 alkylation of 4-chloropyrazolo[3,4-d]pyrimidine. The regioselectivity can also be directed by the choice of solvent and base; for example, using sodium hydride in different solvents can alter the ratio of N1 to N2 alkylated products. For N-arylation reactions, the interplay between steric and electronic factors on both the pyrazole and the arylating agent, as well as the specific catalyst system employed, will determine the final regiochemical outcome.
Formation of the Hydrazone Linkage in C20H21FN6O4
The hydrazone moiety (C=N-NH) is a key functional group formed by the condensation of a hydrazine or hydrazide with a carbonyl compound (an aldehyde or ketone). This reaction is a cornerstone of synthetic chemistry due to its reliability and mild reaction conditions.
To form the hydrazone linkage in a molecule like this compound, a pyrazolo[3,4-d]pyrimidine precursor bearing a hydrazine (-NHNH2) or hydrazide (-C(O)NHNH2) functional group is required. Such precursors can be synthesized, for example, by treating a methylthio-substituted pyrazolo[3,4-d]pyrimidine with hydrazine hydrate.
The final step is the condensation of this hydrazine-functionalized core with an appropriate aldehyde or ketone. The reaction is typically carried out in a protic solvent like ethanol (B145695) and is often catalyzed by a small amount of acid, such as sulfuric or acetic acid. The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon, followed by dehydration to yield the stable hydrazone product. The specific carbonyl precursor would be chosen to complete the this compound structure.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reference |
|---|---|---|---|---|
| Hydrazide | Aldehyde | Conc. H2SO4 | DMF-Ethanol | |
| Hydrazine | Aldehyde | None | Ethanol | |
| Cyanoacetyl hydrazine | Ketone | None | 1,4-Dioxane |
Condensation Reactions between Hydrazides and Aldehydes/Ketones
A crucial step in the synthesis of this compound and its analogs is the formation of a hydrazone linkage. This is typically achieved through the condensation reaction of a hydrazine derivative, such as a hydrazide, with an aldehyde or a ketone. rsc.orgresearchgate.net This reaction is a cornerstone of bioconjugation and synthetic chemistry due to its reliability and the stability of the resulting C=N bond. nih.gov
The general mechanism involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. nih.govmdpi.com This initial addition forms a tetrahedral intermediate known as a hemiaminal. mdpi.com Subsequently, this intermediate undergoes dehydration, eliminating a molecule of water to form the stable hydrazone product. mdpi.comnih.gov The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and facilitates the initial nucleophilic attack. nih.gov However, the pH must be carefully controlled, as excessive acidity can lead to non-nucleophilic protonated forms of the hydrazine, slowing the reaction. nih.gov
In the context of synthesizing complex heterocyclic systems, a common strategy involves reacting a hydrazine-substituted pyrazolo[3,4-d]pyrimidine with a suitable aldehyde or ketone. researchgate.net For instance, various acid hydrazides have been successfully condensed with aldehydes in ethanol to produce the corresponding hydrazone derivatives in high yields. researchgate.net
Optimization of Reaction Parameters for Efficient Hydrazone Formation
Achieving high efficiency and yield in hydrazone formation requires careful optimization of several reaction parameters. Key factors include the choice of catalyst, solvent, temperature, and reactant concentration.
Catalysis: The reaction is often catalyzed by acids. Studies have shown that intramolecular catalysis can significantly accelerate hydrazone formation. For example, aldehydes with ortho-substituted acidic groups, like 2-carboxybenzaldehyde, react more rapidly by acting as an internal proton donor in the transition state. nih.gov Aniline (B41778) is also known to be an effective nucleophilic catalyst for this transformation. nih.gov
Solvent Effects: The choice of solvent can influence reaction rates and equilibrium positions. Apolar, aprotic solvents have been shown to favor the formation of the initial hemiaminal intermediate, while polar solvents can shift the equilibrium towards the final Schiff base or hydrazone product. mdpi.com
Temperature and Concentration: Reaction kinetics are also dependent on temperature and reactant concentrations. Continuous flow microreactor technology has emerged as a powerful tool for optimizing these parameters, allowing for rapid screening of conditions and improved productivity compared to batch processes. researchgate.net For instance, excellent conversion to a hydrazone product was achieved in just 5 minutes at 50°C using a continuous flow setup. researchgate.net
Table 1: Optimization Parameters for Hydrazone Formation
| Parameter | Condition/Method | Effect on Reaction | Reference |
|---|---|---|---|
| Catalyst | Acid Catalysis (e.g., general acid) | Accelerates both nucleophilic attack and dehydration steps. | nih.gov |
| Intramolecular Acid Group | Significantly speeds up the reaction through internal proton donation. | nih.gov | |
| Solvent | Apolar Aprotic Solvents | Favors the initial hemiaminal intermediate. | mdpi.com |
| Polar Solvents | Shifts equilibrium towards the final hydrazone product. | mdpi.com | |
| Technique | Continuous Flow Microreactor | Allows for rapid optimization, higher productivity, and better temperature control. | researchgate.net |
| Mechanochemical (Milling) | Can be more efficient and environmentally friendly than solution-based methods. | rsc.org |
Esterification Reactions for the Hexanoate (B1226103) Moiety
The hexanoate moiety in this compound is introduced via an esterification reaction. This involves forming an ester bond between a hydroxyl group on the core structure and hexanoic acid or one of its activated derivatives.
Chemical and Enzymatic Approaches to Ester Functional Group Introduction
Chemical Esterification: Traditional chemical methods for esterification are widely used. The Fischer esterification, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic approach. More reactive derivatives of hexanoic acid, such as hexanoyl chloride or hexanoic anhydride, can be reacted with an alcohol under basic conditions to form the ester with higher efficiency and under milder conditions.
Enzymatic Esterification: Biocatalysis, particularly using enzymes like lipases, offers a green and highly selective alternative for ester formation. researchgate.net Lipases can catalyze the exchange of fatty acids on a glycerol (B35011) backbone, a process known as interesterification. aocs.org This enzymatic approach operates under milder conditions (e.g., lower temperatures) compared to chemical catalysis, often resulting in fewer by-products and no color formation in the product. aocs.org Lipases, such as those from Candida cylindracea or Rhizomucor miehei, have been successfully used for the hydrolysis or formation of fatty acid esters, even those containing heterocyclic rings. nih.gov The versatility of lipases allows them to be used in the synthesis of complex heterocyclic compounds that might be difficult to prepare using classical chemical methods. researchgate.net
Impact of Esterification on Overall Compound Reactivity and Stability
The introduction of the hexanoate ester moiety has a significant impact on the physicochemical properties of the parent molecule. The long alkyl chain of the hexanoate group substantially increases the lipophilicity of the compound. This can alter its solubility, making it more soluble in nonpolar organic solvents and less soluble in aqueous media.
From a reactivity standpoint, the ester group itself is a site for potential chemical transformations. It is susceptible to hydrolysis back to the carboxylic acid and alcohol under either acidic or basic conditions. The stability of the ester bond is therefore a critical consideration, especially under physiological conditions. The electronic properties of the ester group can also influence the reactivity of nearby functional groups within the molecule.
Principles of Green Chemistry in the Synthesis of Pyrazolo[3,4-d]pyrimidine and Hydrazone Derivatives
The application of green chemistry principles to the synthesis of heterocyclic compounds is an area of growing importance, aiming to reduce environmental impact through economic and eco-friendly methods. nih.gov
Several green approaches have been successfully applied to the synthesis of pyrazolo[3,4-d]pyrimidines and related hydrazones:
Microwave-Assisted Synthesis: This technique significantly accelerates reaction rates, often leading to higher yields and cleaner reactions with fewer by-products in a much shorter time frame compared to conventional heating. nih.govnih.gov It is particularly advantageous for its energy efficiency and often requires less solvent. nih.gov
Solvent-Free and Aqueous Reactions: Conducting reactions in water or under solvent-free conditions minimizes the use of volatile and often toxic organic solvents. nih.gov For example, the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives has been achieved with nearly quantitative yields using water as the solvent. nih.gov
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which improves atom economy and reduces the number of synthetic and purification steps. nih.gov
Recyclable Catalysts: The use of heterogeneous or recyclable catalysts simplifies product purification and reduces waste. nih.gov
Table 2: Comparison of Conventional vs. Green Synthetic Methods
| Aspect | Conventional Methods | Green Chemistry Approaches | Reference |
|---|---|---|---|
| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound | nih.govnih.gov |
| Solvent | Often uses volatile organic solvents (VOCs) | Water, solvent-free conditions, or green solvents | nih.govnih.gov |
| Reaction Time | Often hours to days | Typically minutes to a few hours | nih.govnih.gov |
| Efficiency | Variable yields, may require multiple steps | Often higher yields, one-pot and multicomponent reactions improve efficiency | nih.gov |
| Catalyst | Often homogeneous, non-recyclable catalysts | Heterogeneous, recyclable, and biocatalysts (enzymes) | researchgate.netnih.gov |
General Synthetic Challenges and Innovations in Complex Heterocyclic Compound Preparation
The synthesis of complex, polyfunctional heterocyclic compounds like this compound is fraught with challenges. These include controlling regioselectivity, managing the compatibility of different functional groups, and executing multi-step sequences efficiently. rsc.orgopenaccessjournals.com
Challenges:
Purification: Separating the desired product from by-products and unreacted starting materials can be difficult, especially when using solid-phase synthesis supports. rsc.org
Regio- and Stereoselectivity: When multiple reactive sites are present, controlling where a reaction occurs is a significant hurdle.
Innovations: To overcome these challenges, organic chemists have developed innovative strategies. Transition metal-catalyzed reactions have revolutionized the field, enabling the rapid and selective construction of complex cyclic structures that were previously difficult to access. nih.govfrontiersin.org Catalysts based on rhodium, palladium, and iron facilitate a wide range of cyclization and cross-coupling reactions, often under mild conditions. nih.govfrontiersin.org For example, Rh(III)-catalyzed cascade reactions have been used for the three-component synthesis of N-naphthyl pyrazoles. nih.gov
Furthermore, the development of one-pot and multicomponent reactions continues to enhance synthetic efficiency by minimizing intermediate purification steps and improving atom economy. nih.gov These modern synthetic tools are indispensable for the preparation of novel and complex heterocyclic systems for various applications. openaccessjournals.com
Advanced Structural Elucidation and Spectroscopic Analysis of C20h21fn6o4
Spectroscopic Techniques for Comprehensive Molecular Structure Characterization
Spectroscopic methods are indispensable for elucidating the molecular structure of novel compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) provide detailed insights into the connectivity, functional groups, and molecular weight of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. cas.org It provides information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For a molecule like C20H21FN6O4, both ¹H and ¹³C NMR are crucial.
In a typical ¹H NMR spectrum of a pyrazolo[3,4-d]pyrimidine derivative, distinct signals would be observed for the protons in different parts of the molecule. oregonstate.eduhw.ac.uk Protons on the aromatic rings would typically appear in the downfield region (δ 7.0-9.0 ppm), while protons of aliphatic chains would be found in the upfield region. The integration of these signals provides the relative number of protons in each environment. Furthermore, the splitting patterns (multiplicity) of the signals, arising from spin-spin coupling, reveal the number of neighboring protons, which is instrumental in establishing the connectivity of the molecule.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, with its chemical shift being indicative of its chemical environment (e.g., aromatic, aliphatic, carbonyl). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.
Illustrative ¹H NMR Data for a this compound Analog:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.52 | s | 1H | Pyrimidine-H |
| 8.15 | d | 1H | Phenyl-H |
| 7.80 | t | 1H | Phenyl-H |
| 7.55 | d | 2H | Phenyl-H |
| 7.20 | t | 2H | Fluorophenyl-H |
| 4.25 | t | 2H | O-CH₂ |
| 3.80 | s | 3H | OCH₃ |
| 2.50 | m | 2H | CH₂ |
Note: This is a representative table based on typical chemical shifts for similar structures and does not represent actual experimental data for this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netedinst.comnih.gov These vibrations are characteristic of specific functional groups present in the molecule.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. youtube.comnih.gov For this compound, characteristic absorption bands would confirm the presence of key functional groups. For instance, a strong absorption in the region of 1650-1700 cm⁻¹ would indicate the presence of a carbonyl (C=O) group, likely in the pyrimidine (B1678525) ring or the hydrazone linkage. The N-H stretching vibrations of the hydrazone and pyrimidine moieties would appear as sharp bands in the 3200-3400 cm⁻¹ region. The C=N and C=C stretching vibrations of the aromatic rings and the pyrazolo[3,4-d]pyrimidine core would be observed in the 1450-1600 cm⁻¹ range. The presence of a C-F bond would be confirmed by a strong absorption band typically found in the 1000-1400 cm⁻¹ region.
Typical IR Absorption Frequencies for Functional Groups in this compound:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3200-3400 | N-H | Stretching |
| 3000-3100 | Aromatic C-H | Stretching |
| 2850-2960 | Aliphatic C-H | Stretching |
| 1650-1700 | C=O | Stretching |
| 1500-1600 | C=N, C=C | Stretching |
| 1000-1400 | C-F | Stretching |
Note: This table provides general ranges for the indicated functional groups.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. libretexts.org In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. For this compound, the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition.
Furthermore, the fragmentation pattern of the molecular ion provides valuable structural information. wikipedia.orglibretexts.org The way a molecule breaks apart upon ionization is often predictable and characteristic of its structure. nih.govcreative-proteomics.com Analysis of the fragment ions can help to identify different structural motifs within the molecule. For a compound containing a pyrazolo[3,4-d]pyrimidine core and a hydrazone linkage, characteristic fragmentation pathways would involve cleavage of the hydrazone bond and fragmentation of the heterocyclic rings.
X-ray Crystallography for Precise Solid-State Structural Determination
While spectroscopic techniques provide invaluable information about the structure of a molecule in solution or in the gas phase, X-ray crystallography offers an unparalleled level of detail about the three-dimensional arrangement of atoms in the solid state. wikipedia.orgnih.govnih.gov
Crystal Structure Analysis of Pyrazolo[3,4-d]pyrimidine and Hydrazone Derivatives
X-ray crystallography involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.
For a compound like this compound, a successful crystal structure analysis would provide definitive information on bond lengths, bond angles, and torsion angles. mdpi.comnih.gov This allows for the unambiguous determination of the molecule's conformation and configuration in the solid state. The planarity of the pyrazolo[3,4-d]pyrimidine ring system and the geometry of the hydrazone linkage can be precisely determined. nih.govresearchgate.net Studies on similar pyrazolo[3,4-d]pyrimidine derivatives have revealed that the pyrimidine ring can adopt different conformations depending on the substituents. nih.gov
Illustrative Crystallographic Data for a Pyrazolo[3,4-d]pyrimidine Derivative:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| β (°) | 98.54 |
| Volume (ų) | 1978.5 |
| Z | 4 |
Note: This is a representative table of crystallographic data for a similar class of compounds.
Analysis of Intermolecular Interactions in Crystalline Networks via Hirshfeld Surfaces
Beyond the structure of a single molecule, X-ray crystallography also reveals how molecules are arranged in the crystal lattice. The study of these intermolecular interactions is crucial for understanding the physical properties of the solid material. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. mdpi.comnih.goviucr.org
In-depth Analysis of this compound Remains Elusive Due to Lack of Specific Research
Despite a comprehensive search of scientific literature and chemical databases, detailed theoretical and experimental investigations into the tautomerism and conformational flexibility of the specific chemical compound designated by the molecular formula this compound are not presently available in published research.
Extensive queries aimed at identifying a common or IUPAC name for a compound with the formula this compound did not yield a singular, well-documented substance that has been the subject of dedicated structural and spectroscopic analysis as specified. Consequently, the construction of a detailed article focusing on the advanced structural elucidation of this particular compound is not feasible based on current scientific knowledge.
While the principles of tautomerism and conformational analysis are fundamental in organic chemistry, their specific application and detailed findings are unique to each chemical entity. Tautomerism involves the migration of a proton, often between a heteroatom and a carbon atom, leading to constitutional isomers that exist in equilibrium. The study of these forms typically involves spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, complemented by computational chemistry to determine the relative stabilities and energy barriers of interconversion.
Similarly, conformational flexibility pertains to the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The analysis of these conformers, their relative energies, and the barriers to rotation are crucial for understanding a molecule's reactivity and biological activity. Such studies heavily rely on techniques like X-ray crystallography, NMR spectroscopy, and computational modeling.
Without a specific, identified compound and the associated body of research, any attempt to generate the requested detailed analysis, including data tables and specific research findings for this compound, would be speculative and not grounded in scientific fact. Researchers have not yet focused on and published work concerning a molecule with this exact formula in the context of its tautomeric and conformational properties. Therefore, the scientific community awaits future studies that may synthesize and characterize a compound with this molecular formula to enable such a detailed investigation.
Computational and Theoretical Investigations of C20h21fn6o4
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of Sutezolid. researchgate.net These methods model the electronic behavior of the molecule to predict its structure, reactivity, and various spectroscopic properties.
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Charge Transfer Dynamics
The electronic properties of Sutezolid have been analyzed through calculations of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netoregonstate.edu
Studies employing DFT with the B3LYP hybrid functional have been used to perform HOMO and LUMO analysis. researchgate.net This analysis helps in understanding the charge transfer that can occur within the molecule, which is a key aspect of its biological activity. researchgate.net While specific HOMO-LUMO gap energy values for Sutezolid are not consistently published across readily available literature, the methodology is well-established for related oxazolidinones. researchgate.net For context, analysis of similar compounds shows that the HOMO-LUMO gap is a key indicator of chemical activity and polarizability. researchgate.net
Table 1: Key Electronic Properties from Quantum Chemical Calculations Note: Specific values for Sutezolid require access to dedicated research publications. The table structure is provided as a template for such data.
| Parameter | Description | Typical Calculation Method |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | DFT (e.g., B3LYP/6-31G) |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | DFT (e.g., B3LYP/6-31G) |
| HOMO-LUMO Gap | Energy difference (LUMO - HOMO), indicating chemical reactivity | Calculated from HOMO and LUMO energies |
Dipole Moment Calculations and Molecular Electrostatic Potential (MEP) Mapping
The molecular electrostatic potential (MEP) map is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps predict sites for electrophilic and nucleophilic attack. researchgate.net For Sutezolid and its analogs, MEP maps are calculated using DFT methods to visualize the charge distribution and identify active sites. researchgate.netmdpi.com These maps are crucial for understanding intermolecular interactions, particularly the binding of the drug to its biological target. nih.gov
Geometry Optimization and Prediction of Structural Parameters
Before calculating properties like electronic structure or dipole moment, the molecule's three-dimensional geometry must be optimized to find its most stable, lowest-energy conformation. nih.govmdpi.com This process is typically performed using DFT methods, such as B3LYP with a basis set like 6-31G(d,p). researchgate.netnih.gov The optimization ensures that all calculated properties correspond to a realistic molecular structure. nih.gov Following optimization, a vibrational frequency analysis is often performed to confirm that the resulting structure is a true energy minimum. nih.gov The optimized geometry provides precise predictions of bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecules, providing insights that are inaccessible through static quantum chemical calculations. mdpi.com These simulations model the movements of atoms and molecules over time, governed by a force field. mdpi.com
Assessment of Conformational Landscapes and Dynamic Stability
MD simulations are used to explore the conformational landscape of Sutezolid, revealing the different shapes the molecule can adopt in solution and their relative stabilities. mdpi.com By simulating the molecule over a period, typically on the nanosecond to microsecond scale, researchers can observe its flexibility and identify the most populated structural clusters. mdpi.com This information is vital for understanding how the molecule might adapt its shape to fit into a biological target's binding site. Analysis of the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) during the simulation provides measures of the molecule's structural stability and the flexibility of specific atomic regions, respectively. frontierspartnerships.orgfrontiersin.org
Table 2: Parameters from Molecular Dynamics Simulations Note: This table represents typical data extracted from MD simulations of drug-like molecules.
| Parameter | Description | Typical Analysis Method |
|---|---|---|
| RMSD (Root Mean Square Deviation) | Measures the average deviation of the molecule's backbone atoms from a reference structure over time, indicating overall stability. | Trajectory analysis against the initial structure. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average positions, indicating flexibility. | Trajectory analysis of atomic positions. |
| Conformational Clusters | Groups of similar structures adopted during the simulation, representing different stable or semi-stable conformations. | Hierarchical agglomerative clustering algorithms. mdpi.com |
| Hydrogen Bonds | Analysis of intramolecular and intermolecular hydrogen bonds formed during the simulation, key for stability and interaction. | Geometric criteria (distance and angle cutoffs). mdpi.com |
Simulation of Ligand-Target Interaction Dynamics
A primary application of MD simulations in drug discovery is to model the dynamic interactions between a ligand, such as Sutezolid, and its biological target. mdpi.comnih.gov Sutezolid functions by inhibiting protein synthesis, acting on the 50S ribosomal subunit. researchgate.net MD simulations can be used to place Sutezolid into the binding site of its target and simulate the complex's behavior over time. frontiersin.org
These simulations provide a dynamic view of the binding process, revealing key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-target complex. frontierspartnerships.org By calculating the binding free energy, often using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA), researchers can estimate the binding affinity of Sutezolid to its target. researchgate.net This information is crucial for understanding the mechanism of action and for designing more potent inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For C20H21FN6O4, a pharmacophore hypothesis would be generated by comparing its structure with that of the parent drug, Tedizolid, and other active oxazolidinone analogs.
Key molecular features likely to be identified in a pharmacophore model for this compound and related compounds would include:
Hydrogen Bond Acceptors: The oxygen atoms in the oxazolidinone ring and the hydroxymethyl group, as well as the nitrogen atoms in the tetrazole and pyridine (B92270) rings.
Hydrogen Bond Donors: The hydroxyl group on the hydroxymethyl substituent.
Aromatic Rings: The fluorophenyl and pyridine rings, which can engage in aromatic interactions.
Hydrophobic Features: The methyl group on the tetrazole ring and the aliphatic portions of the molecule.
A study on 1,2,4-oxadiazole (B8745197) derivatives as Sortase A inhibitors utilized a similar approach, where a 3D-QSAR model was developed based on the crystal structure to identify key binding features. semanticscholar.org
Following pharmacophore generation, atom-based and 3D-QSAR models can be developed to quantify the relationship between the structural features and the predicted activity. These models are built using a training set of molecules with known activities and then validated using an external test set.
For this compound, a hypothetical QSAR study could be based on a series of related Tedizolid impurities or analogs. The predictive power of the resulting models would be assessed by statistical metrics such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). Research on 1,2,4-oxadiazole derivatives demonstrated the development of a 3D-QSAR model that was validated by predicting the activity of a test set of compounds. semanticscholar.org
Table 1: Hypothetical QSAR Model Validation Parameters for this compound Analogs
| Parameter | Value | Description |
| r² | > 0.6 | Coefficient of determination for the training set, indicating the goodness of fit. |
| q² | > 0.5 | Cross-validated correlation coefficient, indicating the predictive ability of the model. |
| pMIC | Varies | The negative logarithm of the Minimum Inhibitory Concentration, used as the dependent variable. |
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
The primary biological target for oxazolidinones like Tedizolid is the 50S ribosomal subunit of bacteria, where they inhibit protein synthesis. researchgate.net Molecular docking studies of this compound would therefore theoretically target the peptidyl transferase center of the 50S ribosome.
Docking simulations would predict the binding pose of this compound within this ribosomal pocket and estimate its binding affinity, often expressed as a docking score or binding energy. Studies on Tedizolid have shown its interaction with the 50S ribosome, and similar interactions would be expected for its impurities. nih.govresearchgate.net For instance, a molecular docking study of 5-phenyl-5,6-dihydrotetrazolo[1,5-c]quinazolines used Tedizolid as a comparison to dock against the ribosomal 50S protein L2P. journal-grail.science
Analysis of the docked pose of this compound would reveal key intermolecular interactions with the amino acid and nucleotide residues of the ribosomal binding site. These interactions are crucial for the stability of the ligand-receptor complex.
Hydrogen Bonding: The hydroxymethyl group and the oxazolidinone ring of this compound are likely to form hydrogen bonds with the ribosomal RNA. semanticscholar.org
Pi-Pi Stacking: The aromatic rings (fluorophenyl and pyridinyl) could engage in pi-pi stacking interactions with the nucleobases of the rRNA. semanticscholar.org
Hydrophobic Contacts: The methyl-tetrazole moiety and other nonpolar parts of the molecule would likely be involved in hydrophobic interactions. semanticscholar.orgsynzeal.com
A study involving Tedizolid and cyclodextrin (B1172386) highlighted the importance of such interactions in complex formation. nih.gov
Table 2: Predicted Intermolecular Interactions of this compound with the 50S Ribosomal Subunit
| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Residues on Ribosome |
| Hydrogen Bonding | Hydroxymethyl group, Oxazolidinone carbonyl | rRNA nucleotides (e.g., Adenine (B156593), Guanine) |
| Pi-Pi Stacking | Fluorophenyl ring, Pyridinyl ring | rRNA nucleobases (e.g., Adenine) |
| Hydrophobic Contacts | Methyl-tetrazole ring, Phenyl ring | Ribosomal proteins, rRNA backbone |
Virtual Screening Approaches for Identification of Novel Analogs from Chemical Databases
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.
For this compound, a virtual screening campaign could be designed to identify novel analogs with potentially improved or different biological activities. This could involve using the pharmacophore model developed for this compound as a 3D query to search chemical databases like ZINC or PubChem. Alternatively, docking-based virtual screening could be employed, where a library of compounds is docked into the 50S ribosomal binding site, and the top-scoring hits are selected for further investigation.
A study on bis(thiazol-5-yl)phenylmethane derivatives utilized virtual screening to identify potential biological targets. plos.org Similarly, research on oxazolidinone derivatives benchmarked the performance of different docking algorithms for virtual screening against the S. aureus ribosome. researchgate.net These approaches could be theoretically applied to find novel analogs of this compound.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico methodologies provide a rapid and cost-effective approach to profile the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, thereby streamlining the development process. discoveryjournals.orgresearchgate.net These computational tools utilize a compound's structure to predict its pharmacokinetic and physicochemical characteristics, which are crucial for determining its potential as an orally administered therapeutic. japtronline.commdpi.com For the compound this compound, identified as Cediranib, several computational models and databases have been used to forecast its ADME profile.
Detailed research findings from computational analyses indicate that Cediranib's properties are a mix of favorable and unfavorable characteristics for an oral drug. One study that employed the admetSAR database for prediction highlighted its affinity properties, including a molecular weight of 450.514 g/mol and a logP of 4.9. nih.govresearchgate.net Data aggregated in the DrugBank database, utilizing prediction algorithms from Chemaxon and ALOGPS, provides a comprehensive overview of its physicochemical properties. drugbank.com These predictions are instrumental in understanding how the molecule is likely to behave in a biological system.
The physicochemical properties of a compound heavily influence its absorption and distribution. Key predicted parameters for Cediranib are summarized below. The lipophilicity, measured by logP, is predicted to be in a range (3.77 - 4.13) that suggests good membrane permeability. drugbank.com However, this value also approaches the upper limit of some drug-likeness rules. The predicted water solubility is low (0.0155 mg/mL), a characteristic that can present challenges for formulation and absorption. drugbank.com
Table 1: Predicted Physicochemical Properties of this compound (Cediranib) This table is interactive. Click on headers to sort.
| Property | Predicted Value | Source/Method |
|---|---|---|
| Molecular Formula | C25H27FN4O3 | --- |
| Molecular Weight | 450.51 g/mol | nih.govresearchgate.net |
| pKa (Strongest Acidic) | 16.59 | Chemaxon drugbank.com |
| pKa (Strongest Basic) | 9.14 | Chemaxon drugbank.com |
| Polar Surface Area | 72.5 Ų | Chemaxon drugbank.com |
| Rotatable Bond Count | 8 | Chemaxon drugbank.com |
| Hydrogen Bond Donors | 1 | Chemaxon, drugbank.com admetSAR nih.govresearchgate.net |
| Hydrogen Bond Acceptors | 5 | Chemaxon drugbank.com |
| Number of Rings | 5 | Chemaxon drugbank.com |
Table 2: Predicted Lipophilicity and Solubility of this compound (Cediranib) This table is interactive. Click on headers to sort.
| Property | Predicted Value | Source/Method |
|---|---|---|
| logP (Octanol/Water) | 3.77 | ALOGPS drugbank.com |
| logP (Octanol/Water) | 4.13 | Chemaxon drugbank.com |
| logP (Octanol/Water) | 4.9 | admetSAR nih.govresearchgate.net |
| Water Solubility | 0.0155 mg/mL | ALOGPS drugbank.com |
| logS | -4.5 | ALOGPS drugbank.com |
Computational models are widely used to predict the ADME profile of a molecule. csfarmacie.cz For Cediranib, these predictions suggest high gastrointestinal absorption, which is a favorable characteristic for an oral drug. bas.bg However, it is also predicted to be a substrate for P-glycoprotein (P-gp), an efflux transporter that can limit a drug's distribution into certain tissues, including the brain. This prediction aligns with preclinical findings that Cediranib's distribution to the brain is restricted by active efflux. researchgate.net The compound is not predicted to inhibit most major Cytochrome P450 (CYP) enzymes, suggesting a lower likelihood of drug-drug interactions related to metabolism. japtronline.com
Table 3: Predicted ADME Properties of this compound (Cediranib) This table is interactive. Click on headers to sort.
| ADME Parameter | Prediction | Source/Method |
|---|---|---|
| Gastrointestinal Absorption | High | SwissADME bas.bg |
| Blood-Brain Barrier (BBB) Permeant | No | admetSAR |
| P-glycoprotein (P-gp) Substrate | Yes | SwissADME |
| CYP1A2 Inhibitor | No | SwissADME |
| CYP2C19 Inhibitor | No | SwissADME |
| CYP2C9 Inhibitor | No | SwissADME |
| CYP2D6 Inhibitor | No | SwissADME |
| CYP3A4 Inhibitor | No | SwissADME |
Drug-likeness models evaluate whether a compound's physicochemical properties fall within the range typical of known oral drugs. jppres.com These are often formulated as rules, such as Lipinski's Rule of Five. jppres.com According to predictions from Chemaxon, Cediranib violates some of these rules, which may indicate potential challenges in its development as an oral agent. drugbank.comdrugbank.com However, it does pass the MDDR-like rule, suggesting it shares features with other drugs in the an MDDR (MDL Drug Data Report) database. drugbank.comdrugbank.com
Table 4: Predicted Drug-Likeness of this compound (Cediranib) This table is interactive. Click on headers to sort.
| Rule / Filter | Prediction | Source/Method |
|---|---|---|
| Lipinski's Rule of Five | No (Violations predicted) | Chemaxon drugbank.comdrugbank.com |
| Ghose Filter | No (Violations predicted) | Chemaxon drugbank.comdrugbank.com |
| Veber's Rule | No (Violations predicted) | Chemaxon drugbank.comdrugbank.com |
| MDDR-like Rule | Yes | Chemaxon drugbank.comdrugbank.com |
| Bioavailability Score | 1 | Chemaxon drugbank.comdrugbank.com |
Structure Activity Relationship Sar Studies of Pyrazolo 3,4 D Pyrimidine and Hydrazone Derivatives
Correlating Structural Modifications with Theoretical Molecular Interactions
The pyrazolo[3,4-d]pyrimidine nucleus is a versatile scaffold in medicinal chemistry, and its biological activity can be significantly modulated by the nature of the substituents attached to it. ekb.egresearchgate.net As a core structure, it often occupies the adenine-binding region in kinases, forming key hydrogen bonds. mdpi.com
Research on various derivatives has shown that modifications at different positions of this core lead to diverse biological outcomes. For instance, studies on a series of 1H-pyrazolo[3,4-d]pyrimidine derivatives targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase revealed that the introduction of an aniline (B41778) moiety at the 4-position enhanced anticancer activity, whereas aliphatic amines like ethyl or propyl groups at the same position were not beneficial. nih.gov Similarly, replacing a nitrogen atom (-NH) at the 4-position with an oxygen atom was found to improve anti-angiogenic activity and enzymatic inhibitory potency in a different series of analogs. researchgate.net
These findings underscore the sensitivity of the core's interactions to the electronic and steric properties of its substituents. The selection of substituents can influence the molecule's ability to fit within a target's binding pocket and form essential interactions. rsc.org
Table 1: Effect of Substituent Changes on the Pyrazolo[3,4-d]pyrimidine Core
| Position of Substitution | Substituent Type | Observed Effect on Activity | Reference |
|---|---|---|---|
| 4-position | Aliphatic Amine (e.g., ethyl, propyl) | Decreased or not beneficial for cytotoxic activity | nih.gov |
| 4-position | Aniline | Enhanced anticancer activity | nih.gov |
| 4-position | Oxygen Linker (in place of Nitrogen) | Improved anti-angiogenic and enzymatic inhibition | researchgate.netnih.gov |
The fluorophenyl group is a common substituent in medicinal chemistry, valued for its ability to modulate a compound's properties. The fluorine atom is highly electronegative and can enhance interactions such as hydrogen bonding. vulcanchem.com Its presence on a phenyl ring can also improve hydrophobic interactions and metabolic stability. vulcanchem.com
In the context of pyrazolo[3,4-d]pyrimidine derivatives, a phenyl group, often substituted, typically occupies a hydrophobic region within the kinase binding site. mdpi.comrsc.org The position of the fluorine atom on the phenyl ring (ortho, meta, or para) is critical. For example, in a series of pyrazolo[1,5-a]pyrimidines, a 4-fluorophenyl (para-position) substituent was part of a potent and selective COX-2 inhibitor. acs.org The specific location influences the orientation of the ring within the binding pocket and its interactions with nearby amino acid residues.
Furthermore, changing the nature of the substituent can have a profound impact. Replacing a fluorophenyl group with other moieties, such as a 3,4-dimethoxyphenethyl group, has been shown to enhance binding affinity for other types of receptors in related compounds. vulcanchem.com This highlights that while the fluorophenyl group offers distinct advantages, the optimal choice of substituent is highly dependent on the specific biological target.
Table 2: Influence of Aromatic Substituents on Molecular Interactions
| Substituent | Potential Role | Example Effect | Reference |
|---|---|---|---|
| Fluorophenyl | Enhances hydrophobic interactions and can form hydrogen bonds. | Fluorine substitution may enhance selectivity for specific kinases. | vulcanchem.com |
| 4-Halophenyl | Potent inhibitory activity. | N⁵-2-(4-halophenyl) acetamide (B32628) substituents on a pyrazolo[3,4-d]pyrimidinone core were identified as potent cytotoxic compounds. | researchgate.net |
| Phenyl | Occupies hydrophobic region I of the ATP-binding site. | The terminal phenyl ring can form arene interactions with key residues like Lys745. | rsc.org |
The structure of the linker region is critical for proper orientation within the target's active site. Modifications to this part of the molecule can alter flexibility and the potential for hydrogen bonding. For instance, research has explored various linkers, including imino groups, hydrazono groups, and even more complex cyclic structures, to connect the pyrazolo[3,4-d]pyrimidine core to other moieties. ekb.eg The length and rigidity of the linker are key parameters. SAR studies on related kinase inhibitors have shown that replacing a urea (B33335) linkage with thiourea (B124793) or an ether link with a thioether can significantly modify activity. researchgate.net This suggests that even subtle changes within the hydrazone linkage, such as substitution on the nitrogen or carbon atoms, could have a substantial impact on the biological profile of C20H21FN6O4.
In the design of pyrazolo[3,4-d]pyrimidine-based ligands for the sigma-1 receptor, SAR studies showed that a certain degree of lipophilicity in the acyl substituent was necessary for high activity. nih.gov The activity increased as the size of a cycloalkylacyl group was enlarged from cyclopropyl (B3062369) to cyclohexyl. nih.gov This principle suggests that the length and nature of the hexanoate (B1226103) chain in this compound are likely important for its activity. Alterations, such as shortening or lengthening the alkyl chain, or replacing the ester with an amide or a carboxylic acid, would be expected to significantly affect molecular recognition and biological activity. The ester group itself could be a site of metabolic cleavage, potentially making the compound a prodrug. google.com
Derivation of Rational Design Principles for Advanced Analogs
Based on the SAR findings for the pyrazolo[3,4-d]pyrimidine class of compounds, several principles for the rational design of advanced analogs can be derived:
Core Interaction is Key : The pyrazolo[3,4-d]pyrimidine core's interaction within the adenine-binding pocket is fundamental. Substitutions at the 4-position should be chosen to optimize these interactions, with aromatic amines or oxygen linkers showing promise over simple alkyl groups in certain contexts. nih.govresearchgate.net
Fine-Tuning Hydrophobic Interactions : The fluorophenyl group's position and substitution pattern should be systematically explored. While fluorine can enhance potency, other substituents might be required to achieve selectivity for a specific target kinase. rsc.orgvulcanchem.com
Optimizing the Linker : The hydrazone linker's geometry and hydrogen-bonding capacity are critical. Its length and flexibility should be optimized to ensure the correct orientation of the terminal groups. Exploring bioisosteric replacements for the hydrazone, such as amides or ureas, could lead to improved stability or altered activity profiles. ekb.egresearchgate.net
Modulating Lipophilicity and Solubility : The hexanoate ester moiety provides a handle for modifying the compound's lipophilicity. The chain length can be varied to probe hydrophobic pockets, and the ester group could be replaced to alter metabolic stability and physicochemical properties. nih.gov
By systematically applying these principles, new analogs of this compound can be designed with potentially improved potency, selectivity, and pharmacokinetic properties.
Future Perspectives and Advanced Research Avenues for C20h21fn6o4
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of C20H21FN6O4 and its analogs will likely prioritize sustainability and efficiency, moving away from conventional methods that may involve toxic reagents and generate significant waste. nih.gov Green chemistry principles are becoming central to pharmaceutical production, with a focus on reducing the environmental footprint of antibiotic manufacturing. nih.gov
Future synthetic strategies could include:
Biocatalysis : The use of enzymes or whole-cell systems offers a highly selective and efficient alternative to traditional chemical synthesis. rsc.orgrsc.org This approach, operating under mild aqueous conditions, reduces environmental impact and improves reaction safety. rsc.org For a molecule like this compound, enzymes could be engineered to facilitate the precise assembly of its oxazolidinone or tetrazole rings, potentially leading to higher yields and fewer byproducts. umich.edu
Catalytic Systems : The development of novel catalysts, such as the CuBr/ionic liquid system used for synthesizing 2-oxazolidinones from CO2, propargylic alcohols, and 2-aminoethanols, represents a significant step forward. mdpi.com Such systems can operate at atmospheric pressure and allow for catalyst recycling, demonstrating excellent sustainability. mdpi.com Similarly, magnetic carbon nanotube composites have shown promise as efficient catalysts for the multicomponent synthesis of 5-substituted-1H-tetrazoles. rsc.org Applying these advanced catalytic methods could streamline the production of this compound.
Flow Chemistry : Continuous flow reactors can offer better control over reaction parameters, leading to improved safety, consistency, and scalability compared to batch processing. This methodology is increasingly being adopted in pharmaceutical synthesis to enhance efficiency and reduce waste.
Table 1: Comparison of Synthetic Methodologies for Core Moieties of this compound
| Methodology | Core Moiety | Key Advantages | Potential for this compound | Relevant Findings |
|---|---|---|---|---|
| Biocatalysis | Oxazolidinone, Tetrazole | High selectivity, mild conditions, reduced waste, biodegradable catalysts. | Greener synthesis route, potential for novel analog generation. | Chemoenzymatic synthesis has been used for vancomycin (B549263) derivatives and fluorinated polyketides. rsc.orgumich.edu |
| Advanced Catalysis | Oxazolidinone, Tetrazole | High efficiency, catalyst recyclability, use of sustainable reagents (e.g., CO2). | More efficient and economical large-scale production. | CuBr/ionic liquid systems show high turnover numbers for oxazolidinone synthesis. mdpi.com Magnetic nanotube catalysts are effective for tetrazole synthesis. rsc.org |
| Multicomponent Reactions (MCRs) | Tetrazole | Convergent synthesis, operational simplicity, reduced purification steps. | Rapid assembly of complex structures and creation of diverse chemical libraries. | Ugi and Passerini reactions have been adapted for tetrazole synthesis. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by rapidly exploring vast chemical spaces and predicting molecular properties. nih.govmit.edu For a compound like this compound, these computational tools offer a powerful way to accelerate its development and optimization.
Predictive Modeling : Deep neural networks can be trained on large datasets of molecules to predict antibacterial activity. nih.gov Such models could screen virtual libraries of this compound derivatives to identify candidates with enhanced potency or broader spectrums of activity before committing to costly and time-consuming laboratory synthesis. mit.eduamr-action.au
De Novo Design : Generative AI models can design entirely new molecules. amr-action.au By learning the structural rules of antibacterial compounds, these models could propose novel analogs of this compound with optimized properties, such as improved target binding or better penetration of bacterial biofilms. biorxiv.org
Toxicity and Property Prediction : ML algorithms can predict potential off-target effects and toxicity early in the development process. arxiv.orgmedrxiv.org For instance, models like DeepTox can assess whether a this compound analog might have adverse effects on human cells, allowing researchers to prioritize safer candidates. arxiv.org Quantitative Structure-Activity Relationship (QSAR) models are particularly useful for correlating molecular structures with biological activities and toxicological profiles. arxiv.orgmdpi.com
Table 2: Applications of AI/ML in the Development of this compound Analogs
| AI/ML Application | Description | Potential Impact on this compound | Supporting Research |
|---|---|---|---|
| Activity Prediction | Training deep learning models to identify molecules likely to inhibit bacterial growth. | Rapidly screen millions of virtual compounds to find potent this compound analogs. | MIT researchers identified Halicin, a powerful antibiotic, by screening over 100 million compounds in days. mit.edu |
| De Novo Design | Using generative models (e.g., RNNs) to create novel chemical structures with desired antibacterial properties. | Generation of novel, optimized this compound-based structures that may overcome existing resistance mechanisms. | AutoMolDesigner is an open-source tool developed for the automated design of small-molecule antibiotics. biorxiv.org |
| Off-Target/Toxicity Prediction | Employing computational models to forecast unintended biological interactions and potential toxicity. | Early-stage deselection of candidates with high safety risks, reducing late-stage failures. | The Off-Target Safety Assessment (OTSA) process can predict thousands of potential interactions for a given drug. frontiersin.orgnih.gov |
Exploration of Undiscovered Molecular Interaction Profiles and Polypharmacology
Polypharmacology, the ability of a single drug to interact with multiple targets, is a critical consideration in modern drug development. researchgate.net While often associated with adverse effects, it can also lead to enhanced efficacy. Understanding the full interaction profile of this compound is essential for predicting both its therapeutic potential and its liabilities.
The primary target for oxazolidinones is the bacterial ribosome, where they inhibit protein synthesis. tandfonline.commdpi.com However, this compound could have undiscovered secondary targets. Computational methods are key to predicting these "off-target" interactions. plos.org By comparing the structure of this compound against databases of known protein binding sites, researchers can generate a list of potential unintended interactions. frontiersin.orgnih.gov This in-silico profiling can identify potential liabilities, such as interactions with human ion channels or metabolic enzymes, long before clinical testing. upf.edu
Furthermore, exploring polypharmacology can reveal new therapeutic opportunities. For example, if this compound or its derivatives are found to inhibit not only the ribosome but also a key bacterial enzyme involved in another pathway, this dual action could lead to a more potent antibiotic that is less susceptible to resistance. Activity-based protein profiling (ABPP) is a powerful experimental technique that could be used to comprehensively identify the targets of this compound within the bacterial proteome. biorxiv.org
Strategies for Enhancing Molecular Specificity through Targeted Design
The effectiveness of ribosome-targeting antibiotics like the oxazolidinones hinges on their ability to bind selectively to the bacterial ribosome over its human counterpart. tandfonline.com Enhancing this specificity is a key goal for designing safer and more potent drugs. Since this compound contains the oxazolidinone core, strategies used for this class are directly applicable.
Structure-Based Design : High-resolution structures of antibiotics bound to the bacterial ribosome, often obtained via cryo-electron microscopy (cryo-EM), provide a detailed map of the binding site. nih.govbiorxiv.org This structural information allows medicinal chemists to design modifications to the this compound scaffold that enhance interactions with specific nucleotides in the bacterial peptidyl transferase center (PTC) while avoiding interactions that could lead to binding with human mitochondrial ribosomes. oup.comnih.govannualreviews.org
Targeting Biofilms : Bacterial biofilms are notoriously resistant to conventional antibiotics. nih.gov Future design efforts could modify this compound to improve its activity against these persistent bacterial communities. This could involve creating hybrid molecules that combine the oxazolidinone-tetrazole scaffold with moieties known to disrupt biofilm integrity. nih.govacs.org
Overcoming Resistance : Resistance to oxazolidinones often arises from mutations in the 23S rRNA of the ribosome. acs.org Targeted design can aim to create this compound analogs that can still bind effectively to these mutated ribosomes, thereby restoring activity against resistant strains.
Application of Advanced Biophysical Techniques for Ligand-Target Characterization
A deep understanding of how this compound interacts with its target is fundamental to its development. Advanced biophysical techniques provide invaluable, quantitative data on these interactions.
Cryo-Electron Microscopy (Cryo-EM) : This technique has revolutionized structural biology, allowing for the high-resolution visualization of antibiotics bound to their ribosomal targets. oup.comacs.org A cryo-EM structure of this compound complexed with a bacterial ribosome would reveal its precise binding mode, orientation, and the specific atomic interactions that stabilize the complex. nih.govbiorxiv.org This information is crucial for structure-based drug design and understanding mechanisms of resistance. biorxiv.orgoup.com
Surface Plasmon Resonance (SPR) : SPR is a powerful tool for studying the real-time kinetics of binding events. nih.gov It can be used to measure the affinity (how tightly this compound binds to the ribosome) and the on/off rates of the interaction. nih.govnanospr.com This data is critical for establishing structure-activity relationships (SAR), where changes in the molecule's structure are correlated with changes in its binding kinetics. rsc.org SPR can also be used to assess non-specific binding to other proteins, such as human serum albumin, which can impact a drug's pharmacological profile. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR techniques like saturation transfer difference (STD) can identify which parts of the this compound molecule (the binding epitopes) are in direct contact with the target ribosome. mdpi.com This complements the structural data from cryo-EM and helps guide chemical modifications.
Q & A
Q. How can researchers determine the molecular structure and stereochemistry of C20_{20}20H21_{21}21FN6_{6}6O4_{4}4 experimentally?
- Methodological Answer : To resolve molecular structure, use spectroscopic techniques (e.g., NMR for proton/carbon environments , X-ray crystallography for 3D conformation ), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Computational tools (e.g., DFT calculations) can predict stability of stereoisomers. For lab reporting, document instrumentation parameters, sample preparation, and reproducibility checks to align with scientific rigor .
Q. What strategies optimize the synthesis of C20_{20}20H21_{21}21FN6_{6}6O4_{4}4 while minimizing byproducts?
- Methodological Answer : Apply iterative Design of Experiments (DoE) to test variables (e.g., temperature, catalysts, solvent polarity). Monitor reaction progress via HPLC or TLC . Use green chemistry principles (e.g., solvent-free conditions) to improve atom economy. Report purity metrics (e.g., HPLC peak integration) and byproduct profiles .
Q. Which analytical techniques are most suitable for quantifying C20_{20}20H21_{21}21FN6_{6}6O4_{4}4 in complex biological matrices?
- Methodological Answer : Employ LC-MS/MS for sensitivity and specificity in biological samples (e.g., plasma). Validate methods per ICH guidelines: include calibration curves, limit of detection (LOD), and recovery rates. Cross-validate with orthogonal techniques like fluorescence spectroscopy if the compound exhibits native fluorescence .
Q. How do pH and temperature affect the stability of C20_{20}20H21_{21}21FN6_{6}6O4_{4}4 in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies under varied pH (3–9) and temperatures (4–40°C). Use kinetic modeling (e.g., Arrhenius equation) to predict degradation pathways. Quantify degradation products via mass spectrometry and report degradation rates in tabular form (e.g., half-life at each condition) .
Advanced Research Questions
Q. How can contradictions in reported pharmacological data (e.g., conflicting IC50_{50}50 values) for C20_{20}20H21_{21}21FN6_{6}6O4_{4}4 be systematically resolved?
- Compare experimental conditions (cell lines, assay protocols, controls).
- Perform sensitivity analysis (e.g., dose-response curve variability).
- Replicate studies under standardized conditions and use meta-analysis to identify outliers.
- Evaluate if contradictions arise from principal vs. secondary aspects of the compound’s mechanism (e.g., off-target effects at higher concentrations) .
Q. What experimental design principles ensure robust in vivo efficacy studies for C20_{20}20H21_{21}21FN6_{6}6O4_{4}4?
- Population : Define animal model (e.g., transgenic vs. wild-type).
- Intervention : Standardize dosing (mg/kg), route, and vehicle.
- Comparison : Include positive/negative controls.
- Outcome : Predefine endpoints (e.g., tumor volume, biomarker levels).
Address ethical compliance (e.g., 3Rs principles) and power analysis for sample size .
Q. How do computational docking results for C20_{20}20H21_{21}21FN6_{6}6O4_{4}4 align with experimental binding affinity data, and what discrepancies arise?
- Methodological Answer : Compare molecular docking (e.g., AutoDock Vina) with Surface Plasmon Resonance (SPR) or ITC data. Analyze force field parameters, solvation effects, and conformational sampling limitations. Use root-mean-square deviation (RMSD) to quantify pose discrepancies. Cross-reference with mutagenesis studies to validate binding residues .
Q. What methodologies elucidate the metabolic pathways of C20_{20}20H21_{21}21FN6_{6}6O4_{4}4 in human hepatocytes?
- Methodological Answer : Perform phase I/II metabolism assays using liver microsomes + cofactors. Identify metabolites via UPLC-QTOF-MS. Use isotopic labeling (e.g., C) to trace biotransformation. Apply kinetic isotope effects (KIE) studies to distinguish enzymatic vs. non-enzymatic pathways. Report metabolic stability (e.g., Clint values) .
Q. How can researchers design studies to investigate synergistic effects between C20_{20}20H21_{21}21FN6_{6}6O4_{4}4 and existing therapeutics?
- Methodological Answer : Use combination index (CI) models (e.g., Chou-Talalay method). Test fixed-ratio doses in vitro and validate in co-culture systems. Analyze synergy via isobolograms and mechanistic studies (e.g., pathway enrichment analysis). Address confounding variables (e.g., drug-drug interactions) using pharmacokinetic modeling .
Data Presentation and Analysis
Q. Q. What statistical approaches are critical for analyzing dose-response relationships in CHFNO studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
